REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([F:11])=[N:4][C:5]([F:10])=[C:6]([Cl:9])[C:7]=1F.[NH2:12]C1C(F)=C(F)N=C(F)C=1Cl>>[NH2:12][C:7]1[C:2]([Cl:1])=[C:3]([F:11])[N:4]=[C:5]([F:10])[C:6]=1[Cl:9]
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Name
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Quantity
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24.5 g
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Type
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reactant
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Smiles
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ClC=1C(=NC(=C(C1F)Cl)F)F
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=C(C(=NC(=C1F)F)F)Cl
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Name
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5634-5640
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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yield
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Name
|
|
Type
|
|
Smiles
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NC1=C(C(=NC(=C1Cl)F)F)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |